Product packaging for beta-Hydroxyethylaprophen(Cat. No.:CAS No. 133342-59-3)

beta-Hydroxyethylaprophen

Cat. No.: B149775
CAS No.: 133342-59-3
M. Wt: 341.4 g/mol
InChI Key: ZWVMSGKORONRLT-UHFFFAOYSA-N
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Description

beta-Hydroxyethylaprophen is a primary metabolite of the anticholinergic compound aprophen, identified in rat models following oral administration . Scientific investigation has confirmed that this metabolite retains antimuscarinic activity, acting as a muscarinic acetylcholine receptor antagonist, though it is approximately tenfold less potent than the parent drug, aprophen . The compound has been specifically synthesized for research purposes to study the metabolism and pharmacological profile of aprophen and related compounds . Its identification and availability are crucial for researchers exploring the biotransformation, pharmacokinetics, and structure-activity relationships of antimuscarinic agents . Studies involving this metabolite contribute to a deeper understanding of the disposition and duration of action of its parent drug. This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO3 B149775 beta-Hydroxyethylaprophen CAS No. 133342-59-3

Properties

CAS No.

133342-59-3

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]ethyl 2,2-diphenylpropanoate

InChI

InChI=1S/C21H27NO3/c1-3-22(14-16-23)15-17-25-20(24)21(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,23H,3,14-17H2,1-2H3

InChI Key

ZWVMSGKORONRLT-UHFFFAOYSA-N

SMILES

CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

133342-59-3

Synonyms

eta-hydroxyethylaprophen
N-ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate

Origin of Product

United States

Elucidation of Metabolic Formation Pathways and Advanced Analytical Characterization of Beta Hydroxyethylaprophen

In Vivo Metabolic Formation of beta-Hydroxyethylaprophen from Aprophen

The transformation of aprophen in the body leads to several metabolic products, with this compound being of particular interest due to its prevalence and potential biological activity.

Identification as a Primary Urinary Metabolite in Mammalian Systems

Research has firmly established this compound as a major urinary metabolite of aprophen in mammalian systems, specifically in rats. nih.govresearchgate.net Following the oral administration of aprophen, this metabolite is consistently found in the urine, indicating a significant metabolic pathway. nih.govresearchgate.net Its identification underscores a key route of biotransformation for the parent drug. Another significant metabolite that has been isolated and identified is 2,2-diphenylpropionic acid, which, unlike this compound, does not possess anticholinergic properties. researchgate.net

Comparative Metabolic Fate with Other Aprophen Derivatives

The metabolism of aprophen is not limited to the formation of this compound. In studies involving intravenous administration in rats, another major metabolite identified in blood samples was desethylaprophen. researchgate.net This metabolite is likely formed through the N-de-ethylation of aprophen. researchgate.net Furthermore, in vivo and in vitro studies have shown that aprophen can be hydrolyzed to form diphenylpropionic acid and diethylaminoethanol. researchgate.net The identification of these various metabolites, including this compound, desethylaprophen, and products of hydrolysis, illustrates the complex and varied metabolic fate of aprophen and its derivatives within the body.

Advanced Chromatographic and Spectrometric Methodologies for Isolation and Identification

The isolation and structural confirmation of this compound from complex biological matrices have been made possible through the application of sophisticated analytical techniques.

Application of Normal-Phase High-Performance Liquid Chromatography (HPLC) for Metabolite Isolation

Normal-phase high-performance liquid chromatography (HPLC) has been a crucial technique for the successful isolation of this compound from rat urine. nih.govresearchgate.net This chromatographic method allows for the effective separation of the metabolite from other endogenous compounds and metabolites present in the urine, providing a purified sample for further analysis. nih.govresearchgate.net The use of HPLC is a standard and powerful tool for the purification of specific compounds from complex biological mixtures. nih.govmdpi.com

Utilization of Electron Ionization Mass Spectrometry (EIMS) for Structural Confirmation

Following its isolation by HPLC, the definitive structural identification of this compound was achieved using electron ionization mass spectrometry (EIMS). nih.govresearchgate.netresearchgate.net EIMS provides detailed information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. This data allows for the unequivocal confirmation of the metabolite's chemical structure. nih.govresearchgate.netresearchgate.net This combination of a powerful separation technique like HPLC with a definitive identification method like EIMS is a cornerstone of modern metabolite identification.

Data Tables

Table 1: Quantitative Recovery of Aprophen Metabolite

MetaboliteParent CompoundAnimal ModelRecovery PercentageCollection PeriodSource(s)
This compoundAprophenRat>22%72 hours nih.gov, researchgate.net

Complementary Spectroscopic Approaches in Metabolite Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

The unequivocal identification of metabolites is paramount in metabolic studies. While chromatographic and mass spectrometric techniques provide valuable information regarding the retention time and mass-to-charge ratio of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive structural elucidation. The synthesis of this compound, chemically known as 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, has enabled its thorough characterization using a suite of spectroscopic methods, including NMR. nih.govdtic.mil

In the characterization of synthesized this compound, NMR spectroscopy plays a pivotal role in confirming the molecular structure. nih.gov The technique provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecule's architecture. This level of detail is often unattainable with other analytical methods alone.

Research efforts have successfully isolated and identified this compound from biological samples, such as the urine of rats administered aprophen. nih.gov These studies utilized a combination of analytical techniques, where NMR spectroscopy served as a confirmatory tool to validate the structure of the isolated metabolite against a synthesized standard. nih.govdtic.mil The use of NMR, in conjunction with methods like gas chromatography-mass spectrometry (GC-MS), provides a robust analytical workflow for metabolite identification. nih.gov

Detailed Research Findings

The metabolic transformation of aprophen to this compound involves the hydroxylation of one of the N-ethyl groups. This biotransformation was elucidated through studies in rats, where this compound was identified as a major urinary metabolite. nih.gov The isolation process from urine typically involves extraction and chromatographic separation, such as normal-phase high-performance liquid chromatography (HPLC). nih.gov Following isolation, identification is confirmed by comparing the analytical data of the metabolite with that of a synthetically prepared standard of this compound. nih.govdtic.mil

The synthesis of this compound involves a multi-step process, the specifics of which have been detailed in the scientific literature. dtic.mil The characterization of the synthetic product relies on a combination of spectroscopic techniques. While specific NMR data such as chemical shifts and coupling constants are detailed within the full research publications, the abstracts confirm the use of Magnetic Resonance Spectroscopy in its structural confirmation. nih.gov

The following table summarizes the key analytical techniques used in the characterization of this compound:

Analytical TechniquePurposeReference
Normal-Phase High-Performance Liquid Chromatography (HPLC)Isolation and purification of the metabolite from biological matrices. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)Determination of the molecular weight and fragmentation pattern for initial identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and mass analysis, often used for confirmation of identity. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation and confirmation of the synthesized standard and isolated metabolite. nih.govdtic.mil

Synthetic Chemistry and Analog Design Strategies for Beta Hydroxyethylaprophen

Chemical Synthesis of beta-Hydroxyethylaprophen

The synthesis of this compound, a metabolite of the anticholinergic drug aprophen, has been described in scientific literature, providing a basis for its preparation for research purposes.

Established Synthetic Routes and Reaction Mechanisms

An established synthetic route for this compound, chemically named 2-[N-(ethyl)-(N-beta-hydroxyethyl)]amino-ethyl 2,2-diphenylpropionate, has been reported. Current time information in Bangalore, IN.nih.gov The synthesis involves a multi-step process starting from commercially available precursors.

The reaction mechanism proceeds as follows:

Formation of the Aziridinium (B1262131) Ion: The synthesis commences with the hydrolysis of [2-(2-chloroethyl)ethylamino]ethyl acetate (B1210297) hydrochloride in a basic solution. This is followed by an adjustment of the pH to an acidic environment, which facilitates an intramolecular cyclization to form the ethylcholineaziridinium ion. Current time information in Bangalore, IN.nih.gov This reactive intermediate is crucial for the subsequent steps. The formation of aziridinium ions from nitrogen mustards (compounds containing a bis(2-chloroethyl)amino group) is a well-documented reaction in organic chemistry.

Esterification: The formed ethylcholineaziridinium ion is then treated with 2,2-diphenylpropionic acid. The carboxylic acid attacks the aziridinium ring, leading to its opening and the formation of the final ester product, this compound. Current time information in Bangalore, IN.nih.gov This reaction is a type of nucleophilic substitution where the carboxylate acts as the nucleophile.

This synthetic approach leverages the reactivity of the aziridinium ion to construct the desired molecule.

Optimization of Synthetic Yields and Purity for Research Applications

The reported synthesis of this compound achieved a yield of 56%. Current time information in Bangalore, IN.nih.gov For research applications, optimizing this yield and ensuring high purity are critical. While specific optimization studies for this exact synthesis are not detailed in the initial reports, general principles of organic synthesis can be applied.

Key parameters that could be optimized include:

Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield and rate of both the aziridinium ion formation and the subsequent esterification. A systematic study of these parameters could lead to improved efficiency.

pH Control: Precise control of the pH during the formation of the ethylcholineaziridinium ion is critical. Deviations could lead to side reactions and a decrease in the yield of the desired intermediate.

Purification Methods: The purity of the final product is paramount for its use in research. The initial report mentions purification, and further optimization could involve exploring different chromatographic techniques (e.g., column chromatography with various stationary and mobile phases) or crystallization methods to remove any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) is a powerful tool for both purification and purity assessment. dtic.mil

For research quantities, the focus would be on achieving a balance between a reasonable yield and very high purity to ensure the reliability of subsequent biological or chemical studies.

Characterization of Synthetic Intermediates and Byproducts

The characterization of the final product, this compound, has been confirmed using spectroscopic and elemental analyses. Current time information in Bangalore, IN.nih.gov These methods are essential to verify the structure and purity of the synthesized compound.

This compound: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the chemical structure, confirming the presence of the ethyl, hydroxyethyl (B10761427), and diphenylpropionate moieties. Mass spectrometry (MS) would confirm the molecular weight, and elemental analysis would determine the elemental composition, providing further evidence of the compound's identity. nih.gov

Synthetic Intermediates:

Ethylcholineaziridinium ion: The characterization of this reactive intermediate is more challenging due to its transient nature. However, techniques like NMR spectroscopy could potentially be used to observe its formation in solution before it is consumed in the next step.

[2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride: This starting material can be characterized using standard spectroscopic methods (NMR, IR, MS) to ensure its identity and purity before use in the synthesis.

Potential Byproducts:

Unreacted 2,2-diphenylpropionic acid: This could be a potential impurity in the final product. Its presence can be detected by chromatographic methods like HPLC or TLC.

Products of side reactions: The reactive aziridinium ion could potentially react with other nucleophiles present in the reaction mixture, leading to byproducts. The identification of any significant byproducts would typically involve their isolation and characterization by spectroscopic techniques.

A thorough characterization of all components is crucial for understanding the reaction and ensuring the quality of the final compound.

Rational Design and Synthesis of Structural Analogues and Derivatives of this compound

The rational design and synthesis of structural analogues of this compound are driven by the desire to understand its structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.

Exploration of Modifications to the Core this compound Scaffold

The this compound scaffold offers several points for modification to explore the SAR. These modifications can be broadly categorized into three areas:

The Diphenylpropionate Moiety:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings can modulate the electronic and steric properties of the molecule. This can influence its binding affinity and selectivity for its biological targets.

Replacement of Phenyl Rings: One or both phenyl rings could be replaced with other aromatic or heteroaromatic systems to explore the impact on activity.

Modification of the Propionate (B1217596) Chain: The length and branching of the propionate chain could be altered to probe the spatial requirements of the binding site.

The Ester Linkage:

Ester to Amide or Ether: The ester group is susceptible to hydrolysis by esterases in the body. Replacing it with a more stable amide or ether linkage could result in analogues with different pharmacokinetic profiles.

Bioisosteric Replacement: The ester group could be replaced with other bioisosteres (groups with similar physical or chemical properties) to investigate the importance of this functional group for biological activity.

The Amino Alcohol Moiety:

N-Substituents: The N-ethyl and N-hydroxyethyl groups are key features. Varying the length and nature of the alkyl chain or replacing the hydroxyl group with other functional groups (e.g., methoxy, amino) would provide valuable SAR data. For instance, studies on related aprophen analogues have shown that the nature of the N-substituents significantly impacts their biological activity.

Stereochemistry: If chiral centers are introduced during the synthesis, the individual stereoisomers could be separated and evaluated to see if the biological activity is stereospecific.

Synthetic Strategies for Analog Generation in Structure-Activity Relationship Studies

The generation of a library of analogues for SAR studies requires versatile and efficient synthetic strategies. Building upon the established synthesis of this compound, several approaches can be envisioned:

Convergent Synthesis: This strategy involves synthesizing the key fragments of the molecule separately and then combining them in the final steps. For example, a variety of substituted 2,2-diphenylpropionic acids could be synthesized and then esterified with a common amino alcohol intermediate. This approach is efficient for creating a diverse set of analogues with modifications in the diphenylpropionate part.

Parallel Synthesis: To rapidly generate a library of analogues, parallel synthesis techniques can be employed. This involves running multiple reactions simultaneously in a grid-like format (e.g., in a 96-well plate). For instance, a common intermediate could be reacted with a set of different building blocks to produce a library of related compounds.

Modification of the Core Scaffold: Starting from the synthesized this compound, further chemical transformations can be performed to introduce diversity. For example, the hydroxyl group could be a handle for further functionalization, such as etherification or esterification, to create a series of O-substituted analogues.

The choice of synthetic strategy will depend on the specific modifications being explored and the number of analogues to be synthesized. A well-designed synthetic plan is crucial for an effective SAR study.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules like this compound analogues necessitates the use of stereoselective methods to control the three-dimensional arrangement of atoms. Key strategies that would likely be employed include asymmetric hydrogenation, the use of chiral auxiliaries, and various catalytic asymmetric reactions.

Asymmetric Hydrogenation:

Asymmetric hydrogenation is a powerful technique for establishing stereocenters and is widely used in the synthesis of chiral β-amino acids and their derivatives. nih.govhilarispublisher.com This method typically involves the use of a chiral metal catalyst, such as rhodium (Rh) or ruthenium (Ru), complexed with a chiral ligand. nih.govhilarispublisher.com For a precursor to a this compound analogue containing a suitable prochiral double bond, asymmetric hydrogenation could be employed to selectively produce one enantiomer over the other.

For instance, catalysts like Rh-TangPhos have demonstrated high efficiency and enantioselectivity in the hydrogenation of both β-alkyl and β-aryl substituted β-amino acid precursors. nih.gov This approach often results in high enantiomeric excess (ee), indicating a significant preference for the formation of one enantiomer.

Illustrative Enantioselectivity of Asymmetric Hydrogenation for Beta-Amino Acid Precursors

Catalyst System Substrate Type Enantiomeric Excess (ee)
Rh-TangPhos β-alkyl/aryl enamines Up to 99.6%
Ru(O2CCH3)2-based N-acyl-β-(amino) acrylates High

This table illustrates the potential effectiveness of asymmetric hydrogenation for creating chiral centers in molecules structurally similar to this compound, based on published data for other compounds. nih.govhilarispublisher.com

Use of Chiral Auxiliaries:

Another common strategy involves the use of a chiral auxiliary, a temporary chemical moiety that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the diastereoselective conjugate addition of nitromethane (B149229) to chiral α,β-unsaturated oxazolidinones to produce precursors for compounds like (R)-Baclofen. mdpi.com A similar strategy could be envisioned for this compound analogues, where a chiral auxiliary guides the formation of a specific stereoisomer.

Catalytic Asymmetric Reactions:

Modern organic synthesis heavily relies on catalytic asymmetric reactions, which can be broadly categorized into metal-catalyzed and organocatalyzed reactions.

Metal-Catalyzed Reactions: Chiral metal complexes can act as Lewis acids to catalyze a wide range of enantioselective transformations. For example, copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been used to synthesize chiral diamine derivatives. nih.gov Similarly, nickel(II) complexes have been employed in the highly enantioselective Michael addition of malonates to nitroalkenes. mdpi.com Such methodologies could be adapted to build the chiral backbone of this compound analogues.

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Organocatalysts can promote reactions like the asymmetric Michael addition, which is a key step in the synthesis of various chiral compounds, including precursors to β-substituted GABA derivatives. mdpi.com Bifunctional organocatalysts, which possess both a hydrogen-bond donating group and a Lewis base, are particularly effective in controlling the stereochemistry of these reactions. mdpi.com

The stereoselective synthesis of anti-β-hydroxy-α-amino acids has also been achieved through dynamic kinetic resolution, employing ruthenium catalysts to control the stereochemistry during hydrogenation. nih.gov Furthermore, palladium-catalyzed aza-Claisen rearrangements have been utilized for the highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. rsc.org These advanced methods highlight the diverse toolkit available to synthetic chemists for the preparation of specific stereoisomers of complex molecules like this compound analogues.

Pharmacological and Biological Characterization of Beta Hydroxyethylaprophen

In Vitro Pharmacological Evaluation of Antimuscarinic Receptor Interactions

The in vitro assessment of beta-hydroxyethylaprophen has been crucial in elucidating its direct effects on muscarinic receptors, which are key components of the parasympathetic nervous system.

Assessment of Receptor Binding Affinity and Antagonistic Potency

Studies have been conducted to determine the ability of this compound to bind to and antagonize muscarinic receptors. While specific binding affinity constants (Ki values) for this compound across various muscarinic receptor subtypes are not extensively documented in publicly available literature, its antagonistic potency has been quantified. Research has demonstrated that synthetic 2-[N-(ethyl)-(N-beta-hydroxyethyl)]amino-ethyl 2,2-diphenylpropionate, the chemical name for this compound, possesses notable antimuscarinic activity. nih.gov However, its potency is reported to be approximately 10-fold lower than that of its parent compound, aprophen. nih.gov This indicates that the introduction of a hydroxyl group on the ethyl moiety of the amino alcohol portion of aprophen reduces its affinity for muscarinic receptors.

Comparative Pharmacological Profiling Against Parent Compound Aprophen

A direct comparison reveals a significant difference in the antimuscarinic potency between this compound and aprophen. Aprophen is a well-established muscarinic antagonist. nih.govnih.govacs.org The observation that this compound is about ten times less potent underscores the importance of the unaltered diethylaminoethyl side chain for optimal interaction with the muscarinic receptor. nih.gov The metabolic conversion of aprophen to this compound represents a pathway of detoxification, leading to a compound with attenuated pharmacological activity.

Comparative Antimuscarinic Potency

CompoundRelative Antimuscarinic Potency
Aprophen1
This compound~0.1

This table illustrates the approximate relative antimuscarinic potency of this compound compared to its parent compound, Aprophen, based on available research. nih.gov

Investigation of Receptor Subtype Selectivity (Drawing insights from aprophen analogue studies)

Direct studies on the muscarinic receptor subtype selectivity of this compound are scarce. However, insights can be drawn from structure-activity relationship studies of various aprophen analogues. For instance, research on "cylexphenes," which are cyclohexyl-substituted analogues of aprophen, has shown that modifications to the chemical structure can significantly alter selectivity for different muscarinic receptor subtypes (M1, M2, M3, M4). nih.gov In these studies, alterations in the amino alcohol portion and the substitution of a phenyl group with a cyclohexyl group led to varying affinities for different receptor subtypes. nih.gov For example, the replacement of a phenyl group with a cyclohexyl group in aprophen analogues increased their selectivity for the pancreatic acinar muscarinic receptor subtype (M3) over the ileum subtype. nih.gov Given that this compound features a modification on the amino alcohol moiety, it is plausible that it also exhibits a distinct profile of selectivity for muscarinic receptor subtypes compared to aprophen, although further experimental verification is required.

Functional Assays of Cholinergic System Modulation (e.g., inhibition of acetylcholine-stimulated contractions)

Functional assays are critical in determining the physiological consequence of receptor binding. The antimuscarinic activity of this compound has been confirmed through functional experiments. Specifically, it has been shown to inhibit acetylcholine-induced contractions in isolated guinea pig ileum. nih.gov This assay is a classic method for evaluating the antagonistic properties of compounds at M3 muscarinic receptors, which mediate smooth muscle contraction. The finding that this compound can inhibit these contractions, albeit with lower potency than aprophen, provides clear evidence of its functional antagonism within the cholinergic system. nih.gov

Pre-clinical In Vivo Pharmacological Investigations in Mammalian Models

To understand the physiological relevance of the in vitro findings, the anticholinergic properties of this compound have been investigated in living organisms.

Evaluation of Anticholinergic Activities in Animal Systems

The in vivo anticholinergic activity of this compound has been confirmed following its identification as a major urinary metabolite of aprophen in rats. nih.gov Subsequent research involving the synthesis of this metabolite allowed for its direct administration and pharmacological testing in mammals. nih.gov These studies confirmed that this compound possesses anticholinergic properties in vivo, although, consistent with in vitro findings, it is less potent than aprophen. nih.gov The identification of this compound as a metabolite with retained, albeit reduced, anticholinergic activity is significant for understanding the complete pharmacological and toxicological profile of aprophen. nih.govresearchgate.net

Comparative In Vivo Efficacy and Duration of Action with Aprophen and Related Compounds

Research involving the synthetic form of this compound has demonstrated that it possesses antimuscarinic properties. However, its potency is notably lower than that of its parent compound, aprophen. In vitro studies have shown that this compound is approximately 10-fold less potent than aprophen in its antimuscarinic activity. This suggests that while it may contribute to the systemic anticholinergic effects observed after aprophen administration, its role is likely secondary to that of the unchanged parent drug.

Further context is provided by the examination of other aprophen metabolites, such as desethylaprophen. This metabolite has also been found to have cholinolytic activity, but its potency is even further diminished, being approximately 100-fold lower than that of aprophen. nih.gov This significant drop in activity underscores the importance of the specific chemical structure of aprophen in its pharmacological action.

In contrast to its metabolites, aprophen itself has been shown in animal studies to have a relatively short duration of action. For instance, in rats, the effects of aprophen on locomotor activity were not significantly different from vehicle controls at the doses tested, and any observed increases in activity with other anticholinergics returned to baseline within 2 to 6 hours post-injection. nih.gov The rapid metabolism of aprophen, with a reported elimination half-life of 23.5 minutes in rats, contributes to its short in vivo action. nih.gov Given that this compound is a product of this metabolism, its own duration of action is intrinsically linked to the pharmacokinetics of aprophen. However, specific in vivo studies detailing the duration of action of isolated this compound are lacking.

The available data, primarily from in vitro assays, are summarized in the table below, offering a comparative overview of the relative potencies of these compounds. It is important to note that these in vitro findings may not directly translate to in vivo efficacy and are used here as a surrogate for comparative purposes in the absence of direct in vivo data for the metabolites.

Comparative Potency of Aprophen and its Metabolites

Compound Relative Potency (Compared to Aprophen) Type of Study
Aprophen 1 (Reference) In Vitro
This compound ~0.1 In Vitro
Desethylaprophen ~0.01 In Vitro

Structure Activity Relationship Sar and Theoretical Computational Studies of Beta Hydroxyethylaprophen

Elucidation of Structure-Activity Relationships for beta-Hydroxyethylaprophen's Biological Activity

This compound was identified as a major urinary metabolite of Aprophen in rats, accounting for a significant portion of the administered parent drug. weizmann.ac.ilresearchgate.netinrae.fr Its structure, 2-(N-ethyl-N-2-hydroxyethylamino)ethyl 2,2-diphenylpropionate, presents a key modification compared to Aprophen, which is the hydroxylation of one of the N-ethyl groups. This alteration is central to its specific biological activity.

The antimuscarinic activity of compounds in the Aprophen family is generally dictated by several core structural features, which are also present in this compound. These key determinants are essential for binding to muscarinic acetylcholine (B1216132) receptors. medkoo.commedchemexpress.com

Ester Moiety: The 2,2-diphenylpropionate ester is a crucial component. The bulky diphenyl groups contribute significantly to the binding affinity at the receptor, likely through hydrophobic interactions within the receptor's binding pocket.

Amino Alcohol Side Chain: The tertiary amino group is a fundamental requirement for activity in most muscarinic antagonists. At physiological pH, this nitrogen atom is protonated, allowing it to form an ionic bond with a conserved aspartate residue in the binding site of muscarinic receptors.

Hydroxylation on the N-alkyl group: The defining feature of this compound is the hydroxyl (-OH) group on one of the terminal ethyl groups of the tertiary amine. This modification increases the polarity of the molecule compared to Aprophen. The introduction of this hydroxyl group can potentially lead to new hydrogen bonding interactions within the receptor, which can alter both the binding affinity (potency) and selectivity for different muscarinic receptor subtypes (M1-M5). nih.gov

Diphenylacetate Group: This large, lipophilic group is a primary driver for receptor affinity. Its size and shape are critical for occupying the hydrophobic regions of the muscarinic receptor's active site.

Ester Linkage: The ester bond provides the correct spatial orientation between the bulky diphenylacetate head and the amino alcohol side chain. This spacing is critical for optimal interaction with the receptor.

Tertiary Amine (N-ethyl-N-2-hydroxyethylamino): This group is the cationic head that anchors the molecule to the receptor's anionic site. The nature of the substituents on the nitrogen atom influences the compound's potency and selectivity. In this compound, the presence of one ethyl and one hydroxyethyl (B10761427) group, as opposed to two ethyl groups in Aprophen, modulates this interaction. The hydroxyl group's ability to act as a hydrogen bond donor and acceptor introduces a new potential point of interaction with receptor residues.

Comparative SAR Analysis with Aprophen and its Synthesized Analogues

To fully appreciate the structural contributions of this compound, it is essential to compare it with its parent compound, Aprophen, and other related derivatives. Such comparisons highlight how metabolic changes and synthetic modifications impact biological activity.

Metabolism of a parent drug can produce derivatives with significantly different pharmacological properties. creative-proteomics.comnih.gov Aprophen undergoes biotransformation to produce metabolites like this compound and Desethylaprophen. weizmann.ac.ilnih.gov These transformations, which involve Phase I reactions like hydroxylation and N-dealkylation, alter the drug's interaction with its target. nih.gov

For example, Desethylaprophen, formed by the removal of one of the N-ethyl groups from Aprophen, was found to have cholinolytic activity. nih.gov However, its biological effects were noted to be 100-fold lower than those of Aprophen, even though it competed equally well for the muscarinic receptor binding sites in guinea pig ileum tissue. nih.gov This suggests that while the core binding ability might be retained, the N-de-ethylation significantly reduces the compound's functional potency as an antagonist.

The introduction of a hydroxyl group in this compound increases its polarity. This change can affect its ability to cross biological membranes, such as the blood-brain barrier, potentially altering its central versus peripheral effects compared to the more lipophilic Aprophen. nih.gov

CompoundKey Structural Difference from AprophenKnown Impact on Antimuscarinic Activity
Aprophen Parent compoundBaseline antimuscarinic and nicotinic antagonist. medkoo.comncats.io
This compound Hydroxylation of one N-ethyl group (-CH2CH2OH). weizmann.ac.ilIncreased polarity; potential for altered receptor subtype selectivity and modified potency due to new hydrogen bonding capabilities.
Desethylaprophen N-de-ethylation (removal of one ethyl group). nih.govRetains binding affinity but shows a 100-fold decrease in functional potency compared to Aprophen. nih.gov

Broader research into Aprophen analogues provides a framework for understanding the activity of this compound. Studies on synthetic derivatives have shown that modifications to virtually any part of the molecule can have profound effects.

N-Substituents: The nature of the alkyl groups on the nitrogen atom is critical. In other antimuscarinic series, branched alkyl groups like isopropyl or tert-butyl on the nitrogen can confer high potency. nih.gov The change from a diethylamino group in Aprophen to an N-ethyl-N-hydroxyethylamino group in its metabolite represents a significant structural shift that is expected to modulate receptor interaction.

Ester Side Chain: Modifications to the ester portion, such as shifting the position of triple bonds in synthetic analogues, can convert a compound from a receptor agonist to an antagonist, demonstrating the sensitivity of the receptor to the precise conformation of this part of the molecule. researchgate.net

Aromatic Rings: While the diphenyl structure is common, substitutions on these rings in related compounds like caramiphen (B1668299) analogues have been used to systematically alter electronic and lipophilic properties, thereby fine-tuning antimuscarinic and antidotal activity. vcu.edu

These findings from the broader SAR of Aprophen-like molecules reinforce the principle that even a subtle change, such as the metabolic hydroxylation that produces this compound, can lead to a distinct pharmacological profile.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

While specific computational studies on this compound are not widely published, the application of these techniques to related compounds illustrates their potential utility. Molecular modeling, including docking and molecular dynamics simulations, offers powerful tools to investigate SAR at an atomic level. rsc.org

Receptor Docking: In silico docking studies could be employed to model the binding of this compound within the active site of different muscarinic receptor subtypes. Such models could predict the binding orientation and affinity, helping to rationalize why the compound is more or less potent than Aprophen. Specifically, modeling could visualize the new hydrogen bond formed by the hydroxyl group and identify the specific amino acid residues in the receptor that it interacts with.

Rationalizing Selectivity: By comparing the docking scores and binding poses of this compound across models of the M1, M2, and M3 receptors, researchers could form hypotheses about its receptor subtype selectivity. This is particularly important as selectivity is key to the therapeutic profile of antimuscarinic agents, for instance in treating overactive bladder where M3 selectivity is desired to minimize side effects mediated by M1 and M2 receptors. nih.gov

Guiding Synthesis of New Analogues: Insights gained from computational studies on how this compound interacts with its target could guide the design of new, superior analogues with enhanced potency or selectivity.

Computational approaches provide a theoretical framework that complements experimental data, allowing for a deeper understanding of the molecular interactions that govern the biological activity of this compound.

In Silico Predictions of Ligand-Receptor Interactions and Binding Modes

Currently, there are no published studies that detail the in silico predictions of ligand-receptor interactions or the specific binding modes of this compound with its potential biological targets. Such studies would typically involve molecular docking simulations to predict the preferred orientation of the compound when bound to a receptor's active site. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The lack of this data for this compound means that its precise molecular interactions with receptors remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. While SAR studies have been performed on aprophen analogs, specific QSAR models for predicting the activity of this compound or its derivatives have not been described in the literature. weizmann.ac.il The creation of such a model would be a valuable tool for predicting the potency of new, unsynthesized analogs and for guiding future drug design efforts.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. nih.gov There are no available MD simulation studies that have investigated the conformational landscape of this compound or the dynamics of its binding to a receptor. Such simulations would be instrumental in understanding the energetic and structural aspects of the binding process, including the role of solvent molecules and the conformational changes that may occur upon binding.

Advanced Research Avenues and Translational Perspectives for Beta Hydroxyethylaprophen

Exploration of Novel Biological Targets and Pathways Beyond Cholinergic Systems

While its parent compound, aprophen, is recognized for its anticholinergic properties, the full spectrum of biological activity for beta-hydroxyethylaprophen remains largely uncharted. nih.gov Research is currently planned to investigate the anticholinergic properties of this compound itself. nih.gov However, a comprehensive exploration beyond the cholinergic system is warranted. Metabolites can exhibit profiles distinct from their parent drugs, potentially interacting with novel biological targets and pathways.

Future research should focus on screening this compound against a wide array of receptors, enzymes, and ion channels to uncover any off-target effects or novel therapeutic potentials. Techniques such as high-throughput screening (HTS) can be employed to assess its activity across diverse biological assays. Investigating its influence on pathways unrelated to cholinergic signaling, such as those involved in inflammation, pain perception, or metabolic regulation, could reveal unexpected pharmacological properties. The biotransformation process, which introduces a hydroxyl group, could significantly alter the molecule's binding affinities and functional activities, opening up new possibilities for its therapeutic application. nih.gov

Development of Advanced Bioanalytical Methods for Metabolite Monitoring and Profiling

The initial identification of this compound was achieved using normal-phase high-performance liquid chromatography (HPLC) and electron ionization mass spectrometry (MS). nih.gov Modern bioanalytical chemistry offers a suite of more advanced and sensitive techniques for the comprehensive monitoring and profiling of this metabolite. resolvemass.cauio.nouio.no

The development of robust bioanalytical methods is essential for accurately quantifying this compound in various biological matrices, such as plasma, urine, and tissue samples. resolvemass.caveedalifesciences.com This is critical for detailed pharmacokinetic and metabolic studies. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and particularly its high-resolution variants (LC-HRMS/MS), offer superior sensitivity and specificity for detecting and quantifying drug metabolites. resolvemass.cacreative-biolabs.com These methods are central to modern drug metabolism and pharmacokinetic studies. resolvemass.ca

Microsampling techniques, which require sample volumes as low as 10-20 µL, can be paired with these sensitive analytical methods to allow for more frequent and less invasive sampling in preclinical studies. veedalifesciences.com Furthermore, developing specific biosensors could enable real-time monitoring of metabolite concentrations, providing dynamic insights into its metabolic fate. nih.govanr.fr For instance, NAD(P)H-sensitive polymer dot (Pdot) biosensors, combined with specific enzymes, have been developed for monitoring other metabolites and could be adapted for this compound. nih.gov

Table 1: Comparison of Bioanalytical Techniques for Metabolite Analysis

Technique Principle Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary phase and a mobile phase. resolvemass.caQuantification, purity assessment, and stability testing. resolvemass.caRobust, reproducible, and versatile for various biological matrices. resolvemass.caLower sensitivity compared to MS-based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. dntb.gov.uawdh.ac.idDefinitive quantification and structural identification of metabolites. nih.govresearchgate.netHigh sensitivity, high specificity, and high throughput. resolvemass.caMatrix effects can interfere with ionization and quantification.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination. creative-biolabs.comMetabolite identification and profiling in complex samples. creative-biolabs.comProvides unambiguous identification of unknown metabolites.Higher instrument cost and more complex data analysis.
Biosensors Utilizes a biological recognition element coupled to a transducer to detect a specific analyte. nih.govReal-time monitoring of metabolite concentrations. nih.govsecurecell.chCan provide continuous data and potential for point-of-care use. nih.govDevelopment can be complex and specificity needs to be high.

Strategies for Rational Design of Future Chemical Entities Based on this compound Insights

Understanding the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) of this compound can guide the rational design of new chemical entities with improved properties. nih.govnih.gov The metabolic transformation of aprophen into this compound provides valuable information about its metabolic weak spots.

Strategies for rational design could include:

Modifying the Hydroxylation Site: The introduction of the hydroxyl group is a key metabolic step. nih.gov Future drug design could involve modifying this position to either block metabolism, thereby increasing the parent drug's half-life, or to create prodrugs that are intentionally converted to an active metabolite. researchgate.net

Improving Metabolic Stability: Insights into how this compound is formed and potentially further metabolized can inform the design of analogues with greater metabolic stability. nih.gov This might involve introducing chemical groups that sterically hinder the enzymes responsible for metabolism.

Enhancing Target Affinity: If this compound is found to have desirable activity at a particular biological target, its structure can be used as a scaffold for designing new compounds with enhanced potency and selectivity. nih.gov Computational modeling and techniques like X-ray crystallography can be used to understand the binding interactions and guide the design of more effective molecules. nih.gov

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Metabolite Research

Omics technologies provide a holistic view of biological systems and can be powerfully applied to understand the broader impact of this compound. nih.govresearchgate.nettaylorfrancis.com These high-throughput methods can generate vast amounts of data to create new hypotheses about the metabolite's function and effects. researchgate.net

Metabolomics: Untargeted metabolomics can be used to analyze the global changes in the metabolome of cells or organisms exposed to this compound. nih.gov This can reveal alterations in metabolic pathways, identify biomarkers of exposure or effect, and help to understand the metabolite's mechanism of action beyond its primary target. nih.gov

Proteomics: Proteomics can identify changes in protein expression and post-translational modifications in response to the metabolite. nih.govnih.gov For example, quantitative proteomics could reveal if this compound up- or down-regulates proteins involved in specific signaling pathways or cellular processes, providing clues to its biological function. nih.gov Lysine β-hydroxybutyrylation is a recently identified post-translational modification, and proteomic studies could investigate if similar modifications are induced by this compound. nih.gov

The integration of multiple omics datasets (multi-omics) can provide a more comprehensive and systems-level understanding of the biological effects of this compound, helping to connect changes at the protein level with those at the metabolite level. nih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Key Objective Potential Insights for this compound
Metabolomics Comprehensive analysis of all metabolites in a biological sample. nih.govIdentification of metabolic pathways perturbed by the metabolite; discovery of biomarkers of effect. nih.gov
Proteomics Large-scale study of proteins, their structures, and functions. nih.govIdentification of protein targets and pathways modulated by the metabolite; understanding of cellular responses. nih.gov
Transcriptomics Study of the complete set of RNA transcripts produced by the genome.Revealing changes in gene expression that precede proteomic or metabolic alterations.
Multi-omics Integration of data from different omics platforms. nih.govA systems-level understanding of the metabolite's biological impact by linking genomic, transcriptomic, proteomic, and metabolomic changes.

Methodological Advancements in Metabolic Stability and Biotransformation Studies

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile. nih.gov Advanced in vitro models are key to accurately predicting the in vivo metabolic fate of compounds like this compound. creative-biolabs.comspringernature.com

The study of this compound's formation and subsequent breakdown requires sophisticated biotransformation studies. Biotransformation reactions are typically categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov The formation of this compound from aprophen is likely a Phase I hydroxylation reaction. nih.gov

Methodological advancements in this area include:

High-Throughput Metabolic Stability Assays: Modern drug discovery relies on high-throughput screening of metabolic stability using systems like liver microsomes, hepatocytes, or recombinant enzymes. creative-biolabs.comspringernature.com These assays can quickly rank compounds based on their metabolic clearance.

Advanced In Vitro Models: The use of more complex in vitro systems, such as 3D organoids and spheroids, can provide a more physiologically relevant environment for metabolism studies compared to traditional 2D cell cultures. nih.gov

Metabolite Identification Software: Advanced software tools are used in conjunction with high-resolution mass spectrometry to rapidly identify and characterize metabolites in complex biological samples, accelerating the elucidation of biotransformation pathways.

By employing these advanced methodologies, a comprehensive metabolic profile of this compound can be constructed, detailing its own stability and the enzymes responsible for its formation and clearance. This knowledge is crucial for predicting its in vivo behavior and for designing safer and more effective drugs in the future. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.